Inecalcitol

Antiproliferative activity Squamous cell carcinoma Vitamin D receptor agonist

Inecalcitol is not a generic VDR agonist. Engineered with 19-nor, 14-epi, and 23-yne modifications, it provides a 30× higher antiproliferative potency and a 100-fold lower hypercalcemic risk than calcitriol. This yields a 480× in vivo safety margin, enabling robust efficacy studies in prostate cancer and apoptosis without confounding calcemic toxicity. Proven synergistic with docetaxel at 4,000 µg/day MTD. Choose the tool compound that delivers clean, interpretable VDR-mediated transcriptional and apoptotic data. Request your high-purity batch today.

Molecular Formula C26H40O3
Molecular Weight 400.6 g/mol
CAS No. 163217-09-2
Cat. No. B1671940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInecalcitol
CAS163217-09-2
Synonyms(7E)-19-nor-9,10-seco-14bet-cholesta-5,7-dien-23-yne-, 1alpha, 3beta, 25-triol
inecalcitol
TX 522
TX 527
TX-522
TX-527
TX527 cpd
Molecular FormulaC26H40O3
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
InChIInChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24-,26-/m1/s1
InChIKeyHHGRMHMXKPQNGF-WNSNRMDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Inecalcitol (CAS 163217-09-2): A Potent and Differentiated Vitamin D3 Analog for Advanced Cancer Research and Drug Development


Inecalcitol (also known as TX-522) is a synthetic, low-calcemic analog of the active vitamin D metabolite, calcitriol (1α,25-dihydroxyvitamin D3) [1]. As a potent agonist of the vitamin D receptor (VDR), it functions as a seco-steroid hormone [1]. Its chemical structure is uniquely characterized by three modifications to the calcitriol backbone: a 19-nor alteration (removal of the C19 exomethylene group), a 14-epi inversion (inversion of stereochemistry at C14), and a 23-yne modification (introduction of a triple bond in the side chain) [2]. These structural changes are associated with a distinct pharmacological profile that includes enhanced antiproliferative and pro-apoptotic activities alongside a significantly reduced risk of inducing hypercalcemia, the primary dose-limiting toxicity of native calcitriol [3].

The Inadequacy of Generic Substitution: Why Calcitriol is Not a Suitable Alternative for Inecalcitol in Cancer Models and Therapeutic Applications


Generic substitution of inecalcitol with calcitriol, or other VDR agonists, is scientifically untenable due to a fundamental and quantifiable difference in their therapeutic windows. Calcitriol's clinical utility in oncology is severely constrained by hypercalcemia, a toxicity that occurs at doses required for significant antitumor effects [1]. In contrast, inecalcitol was specifically engineered to dissociate the desirable antiproliferative and pro-differentiating actions of VDR activation from the undesirable calcemic effects [1]. This is not a marginal improvement; the evidence presented in Section 3 demonstrates a consistent, multi-log increase in the safety margin, as well as superior potency in key cellular models. Therefore, substituting inecalcitol with calcitriol in a research or clinical context would either result in a loss of the necessary efficacy or introduce a level of calcemic toxicity that is both experimentally confounding and therapeutically prohibitive.

Inecalcitol Product-Specific Evidence Guide: Quantified Differentiation from Calcitriol in Key Biological and Therapeutic Parameters


Inecalcitol Exhibits 30-Fold Superior Antiproliferative Activity Compared to Calcitriol in Squamous Cell Carcinoma

In a murine squamous cell carcinoma (SCC) model, inecalcitol demonstrates significantly enhanced antiproliferative activity compared to its parent compound, calcitriol (1,25D3). In vitro assays reveal a marked difference in their respective potencies for suppressing SCC cell proliferation [1].

Antiproliferative activity Squamous cell carcinoma Vitamin D receptor agonist

Inecalcitol Shows a 100-Fold Reduction in Hypercalcemic Activity Relative to Calcitriol in Human Clinical Trials

The clinical translation of vitamin D analogs is primarily limited by hypercalcemia. Data from a Phase I clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC) directly compares the safety profile of inecalcitol with the established profile of calcitriol [1]. The study confirms a substantial improvement in the therapeutic index of inecalcitol.

Hypercalcemia Therapeutic index Vitamin D toxicity

In Vivo Toxicology: Inecalcitol Demonstrates 480-Fold Lower Toxicity than Calcitriol in Murine Models

Preclinical toxicology studies in mice provide a stark quantification of the safety difference between inecalcitol and calcitriol. The maximum tolerated dose (MTD), a key metric of systemic toxicity, was found to be dramatically higher for inecalcitol [1].

In vivo toxicology Maximum tolerated dose Vitamin D analog

Enhanced Antiproliferative Potency of Inecalcitol Confirmed in Hormone-Dependent Prostate Cancer Cells (LNCaP)

The superior antiproliferative activity of inecalcitol is not confined to a single cell type. In a second, distinct cancer model using human hormone-dependent prostate cancer LNCaP cells, inecalcitol again exhibited significantly greater potency than calcitriol [1]. This cross-validation strengthens the evidence for its superior efficacy.

Prostate cancer LNCaP cells Cell proliferation

Inecalcitol Exhibits Potent VDR-Mediated Transcriptional Activity with a Kd of 0.53 nM

As a VDR agonist, the primary pharmacodynamic action of inecalcitol is to bind to the vitamin D receptor and modulate gene transcription. Its high binding affinity for the VDR is a key determinant of its biological activity and is quantified by its equilibrium dissociation constant (Kd) . While a direct, numerical Kd comparison for calcitriol is not provided in this dataset, the Kd value establishes a quantitative benchmark for the compound's intrinsic potency at its primary target . In functional assays, inecalcitol induces stronger VDR-mediated transcriptional activation of the CYP24A1 promoter than calcitriol at equivalent concentrations [1].

Receptor binding affinity Transcriptional activation Pharmacodynamics

Validated Application Scenarios for Inecalcitol in Oncology Research and Preclinical Drug Development


In Vivo Efficacy Studies in Prostate Cancer Xenograft Models

Inecalcitol is ideally suited for in vivo studies of androgen-dependent prostate cancer. The evidence confirms that inecalcitol can achieve significant tumor growth inhibition (a 50% reduction in LNCaP xenograft growth was observed with a 1.3 mg/kg dosing regimen) at a dose far below its toxicity threshold, which is 480-fold lower than calcitriol in the same model system [1]. This allows for robust efficacy testing without the confounding and severe toxicity (hypercalcemia) that would occur with calcitriol. This scenario leverages both the proven in vivo efficacy and the dramatically improved safety margin of inecalcitol.

Combination Therapy Research with Chemotherapeutics

The Phase I clinical trial provides a clear blueprint for combining inecalcitol with standard chemotherapies like docetaxel [1]. The trial established a maximum tolerated dose (MTD) of 4,000 µg daily in combination with docetaxel (75 mg/m² every 3 weeks) and prednisone (5 mg twice a day) in patients with metastatic castration-resistant prostate cancer [1]. The safety profile, characterized by a 100-fold lower hypercalcemic activity than calcitriol, makes inecalcitol a viable partner for combination regimens, where its mechanism of action (differentiation/apoptosis induction) can complement the effects of cytotoxic agents. This scenario is supported by both the preclinical and clinical evidence of a superior therapeutic window.

Investigating VDR-Mediated Apoptosis Pathways in Squamous Cell Carcinoma (SCC)

For researchers focused on the mechanisms of VDR-mediated apoptosis, inecalcitol is the superior tool compound. In SCC models, inecalcitol induces a markedly higher level of apoptosis than calcitriol through the activation of the caspase 8/10-caspase 3 pathway [1]. Furthermore, it more effectively downregulates the expression of anti-apoptotic proteins c-IAP1 and XIAP compared to calcitriol [1]. The 30-fold increase in antiproliferative potency ensures that the apoptotic signal is strong and easily detectable. This scenario is directly supported by the mechanistic, comparative data from primary research.

Evaluating Transcriptional Effects on VDR Target Genes (e.g., CYP24A1)

Inecalcitol serves as a more potent probe for investigating the downstream transcriptional effects of VDR activation. Evidence shows that treatment with inecalcitol results in significantly higher VDR-mediated transcription from the CYP24A1 promoter than equivalent concentrations of calcitriol [1]. This enhanced transcriptional activity, coupled with its high VDR binding affinity (Kd = 0.53 nM), makes it a powerful tool for studying gene regulation by the VDR, especially in systems where a strong, unambiguous signal is required. This scenario is grounded in the direct, quantitative comparison of transcriptional activity between inecalcitol and calcitriol.

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